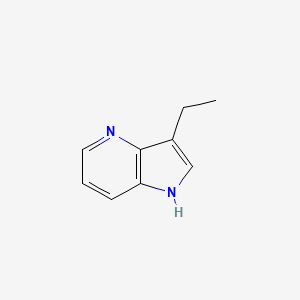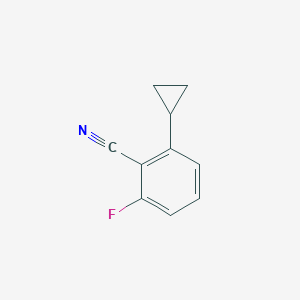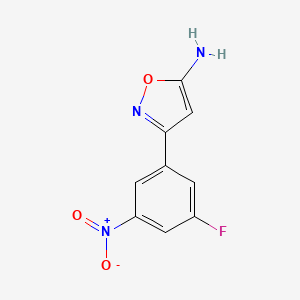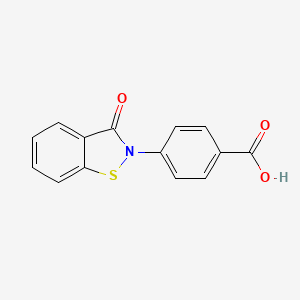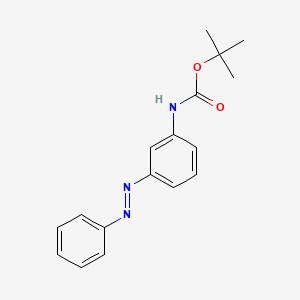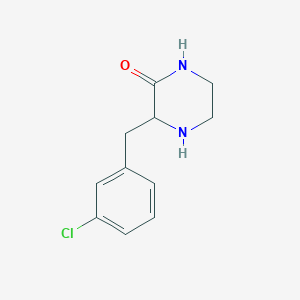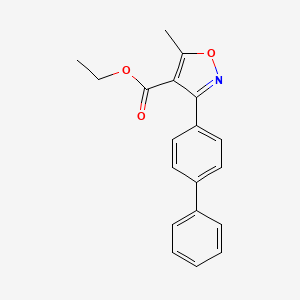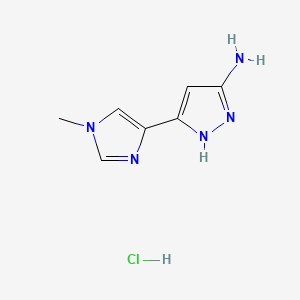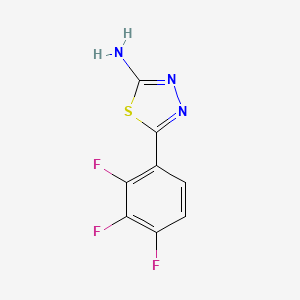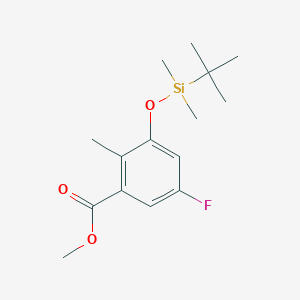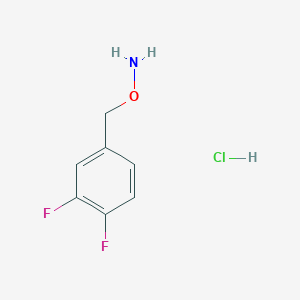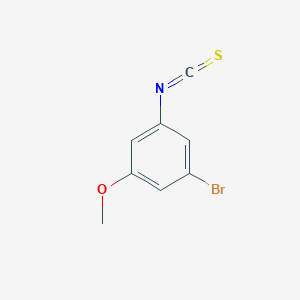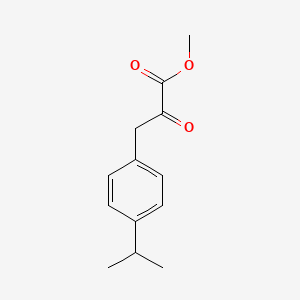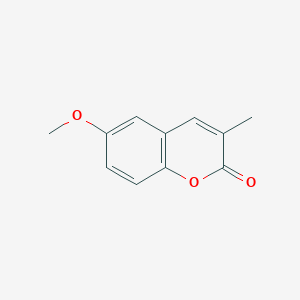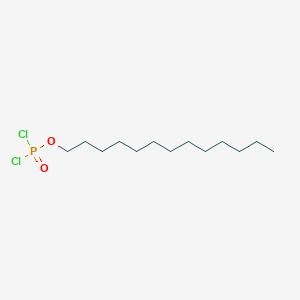
Tridecyl Phosphorodichloridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tridecyl Phosphorodichloridate is a chemical compound with the molecular formula C13H28Cl2O2P. It is an organophosphorus compound that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and is often utilized in the synthesis of other chemical compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tridecyl Phosphorodichloridate can be synthesized through the reaction of tridecyl alcohol with phosphorus oxychloride (POCl3). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:
[ \text{C13H28OH} + \text{POCl3} \rightarrow \text{C13H28Cl2O2P} + \text{HCl} ]
This reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where tridecyl alcohol and phosphorus oxychloride are mixed under controlled temperatures and pressures. The reaction is monitored to ensure complete conversion of the reactants to the desired product. The product is then purified through distillation or recrystallization to obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions
Tridecyl Phosphorodichloridate undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form tridecyl phosphate and hydrochloric acid.
Substitution: Can react with nucleophiles to replace the chlorine atoms with other functional groups.
Oxidation and Reduction: Can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired reaction.
Major Products Formed
Hydrolysis: Tridecyl phosphate and hydrochloric acid.
Substitution: Various substituted phosphates depending on the nucleophile used.
Applications De Recherche Scientifique
Tridecyl Phosphorodichloridate is used in several scientific research applications:
Chemistry: As a reagent in the synthesis of organophosphorus compounds.
Biology: In the study of enzyme mechanisms involving phosphorylation.
Medicine: Potential use in drug development for targeting specific biochemical pathways.
Industry: Used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Tridecyl Phosphorodichloridate involves its reactivity with nucleophiles. The compound’s phosphorus atom is electrophilic, making it susceptible to attack by nucleophiles, leading to the substitution of chlorine atoms. This reactivity is utilized in various chemical syntheses to introduce phosphorus-containing groups into organic molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tridecyl Phosphate: Similar in structure but lacks the reactive chlorine atoms.
Tridecyl Trimellitate: Used in cosmetics and has different functional groups.
Tris(tridecyl) Phosphite: Used as a heat stabilizer for polymers.
Uniqueness
Tridecyl Phosphorodichloridate is unique due to its high reactivity and ability to introduce phosphorus-containing groups into organic molecules. This makes it a valuable reagent in synthetic chemistry and industrial applications.
Propriétés
Formule moléculaire |
C13H27Cl2O2P |
|---|---|
Poids moléculaire |
317.2 g/mol |
Nom IUPAC |
1-dichlorophosphoryloxytridecane |
InChI |
InChI=1S/C13H27Cl2O2P/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-18(14,15)16/h2-13H2,1H3 |
Clé InChI |
DEWZCBFZJODHPC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCOP(=O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


